5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, 1-methylethyl ester
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Overview
Description
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, 1-methylethyl ester is a complex organic compound belonging to the pyrimidine family. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This particular compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group and a dimethyl-oxo group.
Preparation Methods
The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, 1-methylethyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethoxyphenyl group and the dimethyl-oxo group. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, 1-methylethyl ester has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group and the dimethyl-oxo group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-1,6-dimethyl-2-oxo-, 1-methylethyl ester include other pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The unique combination of the difluoromethoxyphenyl group and the dimethyl-oxo group in this compound distinguishes it from other pyrimidine derivatives, providing it with unique chemical and biological properties.
Properties
CAS No. |
111983-62-1 |
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Molecular Formula |
C17H20F2N2O4 |
Molecular Weight |
354.35 g/mol |
IUPAC Name |
propan-2-yl 6-[2-(difluoromethoxy)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20F2N2O4/c1-9(2)24-15(22)13-10(3)21(4)17(23)20-14(13)11-7-5-6-8-12(11)25-16(18)19/h5-9,14,16H,1-4H3,(H,20,23) |
InChI Key |
NSUYMLINQCECJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2OC(F)F)C(=O)OC(C)C |
Origin of Product |
United States |
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